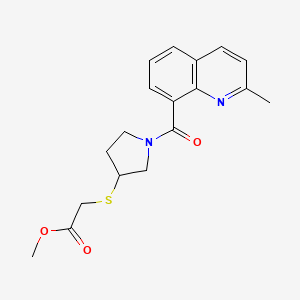

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate" is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. Research on similar compounds has been conducted to explore their synthesis, molecular structure, chemical reactions, and properties. These compounds are crucial in the development of new materials and pharmaceuticals due to their unique chemical behaviors and structural features.

Synthesis Analysis

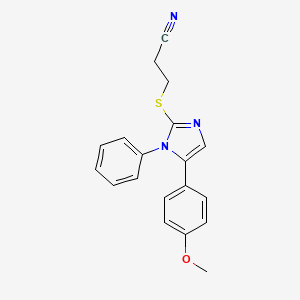

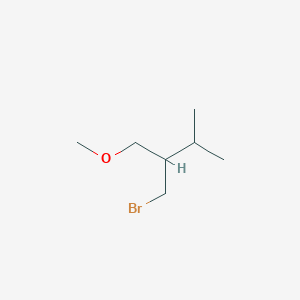

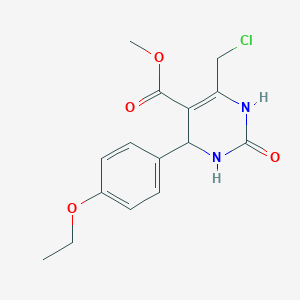

The synthesis of similar compounds involves multicomponent reactions, leading to various heterocyclic derivatives. For instance, the condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide and alkyl halides resulted in substituted tetrahydroquinoline derivatives, showcasing the versatility of these synthesis methods (Dyachenko et al., 2015). Another example is the Lewis acid-catalyzed reaction providing a pathway to pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007).

Molecular Structure Analysis

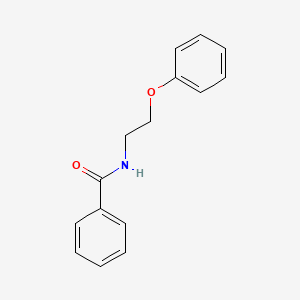

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing detailed geometric configurations and interactions. For example, the crystal structure of a similar compound showed the orientation of phenyl rings and the presence of hydrogen bonds, contributing to the stability and packing of molecules in the crystal lattice (Mague et al., 2017).

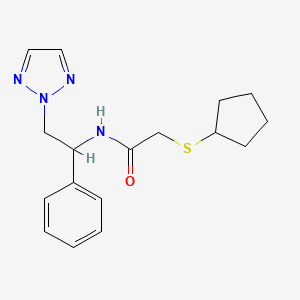

Chemical Reactions and Properties

These compounds undergo various chemical reactions, highlighting their reactivity and potential for further transformations. The iodine-mediated cycloaddition has been employed to synthesize pyrroloisoquinolines, demonstrating the compounds' capacity for engaging in complex reactions to form new bonds and structures (Fischer et al., 2008).

Physical Properties Analysis

Physical properties, such as melting points, boiling points, solubility, and crystal structure, are key to understanding the behavior of these compounds under different conditions. While specific data on "this compound" was not found, related research provides insights into how such compounds might behave in various solvents and temperatures, affecting their application in synthesis and industrial processes.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are crucial for the practical application of these compounds. Studies on similar molecules have shown that they can participate in electrophilic substitutions, nucleophilic additions, and cycloaddition reactions, which are fundamental for constructing complex molecular architectures (Lu & Shi, 2007).

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound involved in the synthesis of various quinoline and pyrrolidine derivatives, exhibiting significant structural and chemical properties:

Synthesis of Tetrahydroquinoline Derivatives

The compound is used in the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles through condensation reactions. Structural determination through X-ray analysis confirms the presence of the thiophenyl group in the compound, showcasing its role in complex chemical synthesis (Dyachenko et al., 2015).

Crystal Structure Analysis

In another study, the crystal structure of a similar compound, Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, was analyzed. This study highlighted the molecular orientation, hydrogen bonding, and crystal stacking, providing insights into the molecular interactions and structural configurations of these compounds (Mague et al., 2017).

Luminescence and Catalytic Properties

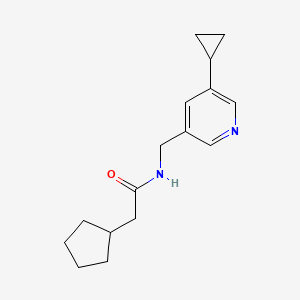

These compounds exhibit unique luminescent properties and catalytic activities, indicating their potential in various scientific applications:

Luminescence Properties

Compounds derived from the condensation of 2-methylquinolines exhibit blue-green luminescence, suggesting their utility in materials science, particularly in the development of luminescent materials (Mikhailov et al., 2015).

Catalytic Activity in Synthesis

The compound is also involved in Lewis acid-catalyzed reactions, leading to the synthesis of various pyrrolidine and tetrahydroquinoline derivatives. This indicates its role as a precursor in catalytic processes, further enhancing its application in chemical synthesis (Lu & Shi, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-[1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12-6-7-13-4-3-5-15(17(13)19-12)18(22)20-9-8-14(10-20)24-11-16(21)23-2/h3-7,14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDJURPLVNTWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)SCC(=O)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)